DPNI-caged-GABA
Overview
Description
Synthesis Analysis
The synthesis of DPNI-caged GABA involves the addition of a nitroindoline (NI) caging group to the GABA molecule. This caging group is attached in such a way that it inhibits the action of GABA until it is removed by light exposure. A study by Ogden (2009) describes the modification of GABA with a nitroindoline caging group, aiming to minimize binding to GABA receptors before photolysis, making it a useful tool for investigating GABAergic transmission with minimal interference (Ogden, 2009).
Molecular Structure Analysis
The molecular structure of DPNI-caged GABA includes the core GABA structure with the addition of the DPNI caging group. This caging group significantly alters the molecule's properties, rendering GABA inactive until the caging group is removed through photolysis. The precise structural modification ensures that the caged compound can be specifically activated at desired locations and times in neuronal studies, providing a powerful tool for neuroscience research.
Chemical Reactions and Properties
DPNI-caged GABA is designed to undergo a specific chemical reaction when exposed to light, releasing active GABA. The caging group's removal is a photochemical reaction that occurs with high spatial and temporal precision. This characteristic enables researchers to study the immediate effects of GABA release on neuronal activity and communication, offering insights into the functioning of GABAergic synapses and networks.
Physical Properties Analysis
The physical properties of DPNI-caged GABA, such as solubility and stability, are crucial for its application in neuroscientific experiments. The compound must be sufficiently stable under physiological conditions to prevent premature uncaging, yet it must also be amenable to rapid and complete activation upon exposure to appropriate light wavelengths. The studies have shown that nitroindoline-caged compounds, including GABA derivatives, are hydrolytically stable and suitable for characterizing neurotransmitter receptors, highlighting their suitability for in situ experiments (Ogden, 2009).
Chemical Properties Analysis
The chemical properties of DPNI-caged GABA, specifically its reactivity and the conditions required for photolysis, are central to its function as a caged neurotransmitter. The efficiency of photolysis, the wavelength of light required for activation, and the kinetics of GABA release are critical parameters. Research indicates that DPNI-caged GABA can be activated with precision, allowing for the detailed study of GABAergic transmission and the role of GABA in neuronal circuits (Ogden, 2009).
Scientific Research Applications
Neuroscience Studies : DPNI-caged-GABA is used for investigating the properties and distribution of GABA receptors, as well as for selectively silencing neurons in situ. This allows for detailed studies of neuronal transmission and receptor function. It minimizes pharmacological interference and is suitable for fast kinetic studies (Trigo et al., 2009; Ogden, 2009).
Spatial and Temporal Control : It allows for the study of neuronal transmission in specific regions of a neuron by breaking the covalent bond of the caged molecule, thus releasing GABA in a controlled manner both in terms of time and space (Cozzolino et al., 2020).
Cellular Physiology : Caged compounds like DPNI-caged-GABA are crucial in cellular physiology, particularly in studying neurotransmitters and their interactions with other molecules (Kaplan, 1990).
Two-Photon Uncaging : Two-photon uncaging of caged GABA and glutamate allows for bimodal control of neuronal membrane potential with subcellular resolution, enabling high-resolution functional mapping of GABA-A receptors and detailed receptor studies (Kantevari et al., 2010; Matsuzaki et al., 2010).
Research on GABAA Receptors : The controlled release of neurotransmitters like GABA, facilitated by DPNI-caged-GABA, supports extensive research on GABAA receptors and their pharmacology (Gatta et al., 2022).
In Vivo Studies : DPNI-caged-GABA can also be used for the spatially and temporally controlled release of molecules in vivo, affecting global brain activity (Lopes-dos-Santos et al., 2011).
Optoneurobiology : It enables the study of the signaling of the inhibitory neurotransmitter GABA in its natural state using two-photon uncaging microscopy (Richers et al., 2017).
properties
IUPAC Name |
[2-[[1-(4-aminobutanoyl)-7-nitro-2,3-dihydroindol-4-yl]oxy]-3-phosphonooxypropyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O12P2/c16-6-1-2-14(19)17-7-5-11-13(4-3-12(15(11)17)18(20)21)30-10(8-28-31(22,23)24)9-29-32(25,26)27/h3-4,10H,1-2,5-9,16H2,(H2,22,23,24)(H2,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCHBTSDKGMLRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(C=CC(=C21)OC(COP(=O)(O)O)COP(=O)(O)O)[N+](=O)[O-])C(=O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DPNI-caged-GABA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.